1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene 1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18824331
InChI: InChI=1S/C11H14BrF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C11H14BrF
Molecular Weight: 245.13 g/mol

1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene

CAS No.:

Cat. No.: VC18824331

Molecular Formula: C11H14BrF

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene -

Specification

Molecular Formula C11H14BrF
Molecular Weight 245.13 g/mol
IUPAC Name 1-(3-bromopropyl)-2-ethyl-4-fluorobenzene
Standard InChI InChI=1S/C11H14BrF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3
Standard InChI Key DBTUQAQDJQVFBC-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)F)CCCBr

Introduction

Structural and Physical Properties

Molecular Architecture

1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene (C11_{11}H14_{14}BrF) features a benzene ring with three distinct substituents:

  • Ethyl group (-CH2_2CH3_3) at the 2-position, contributing steric bulk and electron-donating effects.

  • Fluorine atom (-F) at the 4-position, imparting electron-withdrawing character and influencing aromatic electrophilic substitution patterns.

  • 3-Bromopropyl chain (-CH2_2CH2_2CH2_2Br) at the 1-position, providing a reactive site for nucleophilic displacement or elimination reactions.

The molecular weight is 245.13 g/mol, and its CAS registry number is specific to commercial suppliers such as VulcanChem (VCID: VC18824331).

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC11_{11}H14_{14}BrF
Molecular Weight245.13 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely low in polar solvents

Spectroscopic Characteristics

While specific spectral data (e.g., 1^1H NMR, 13^{13}C NMR) are unavailable in public sources, typical features for analogous bromofluorobenzenes include:

  • 1^1H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), ethyl group protons (δ 1.2–1.5 ppm for -CH3_3, δ 2.4–2.8 ppm for -CH2_2-), and bromopropyl chain protons (δ 3.3–3.7 ppm for -CH2_2Br).

  • 13^{13}C NMR: Peaks for carbons adjacent to fluorine (deshielded due to electronegativity) and bromine (upfield shifts for -CH2_2Br).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step sequence:

  • Bromination of 2-Ethyl-4-fluorobenzene:

    • Reactant: 2-Ethyl-4-fluorobenzene treated with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).

    • Conditions: Light exclusion, inert atmosphere (N2_2), reflux in CCl4_4 or CH2_2Cl2_2.

    • Product: 1-Bromo-2-ethyl-4-fluorobenzene.

  • Propyl Chain Introduction:

    • Reaction of the brominated intermediate with 1,3-dibromopropane via nucleophilic substitution.

    • Base: Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

    • Yield: Moderate (50–70%), requiring purification via column chromatography.

Table 2: Synthetic Conditions and Reagents

StepReagents/ConditionsPurpose
1NBS, benzoyl peroxide, CCl4_4Radical bromination at benzylic position
21,3-Dibromopropane, K2_2CO3_3, THFAlkylation to introduce propyl chain

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance efficiency:

  • Advantages: Improved heat transfer, reduced side reactions, higher throughput.

  • Purification: Distillation under reduced pressure or recrystallization from ethanol/water mixtures.

  • Purity Standards: ≥95% purity for pharmaceutical applications, verified via HPLC.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom in the 3-bromopropyl group undergoes facile displacement with nucleophiles:

  • Amines: Forms quaternary ammonium salts (e.g., with pyrrolidine).

  • Thiols: Yields sulfides (e.g., with benzyl mercaptan).

  • Alcohols: Produces ethers (e.g., with methanol under basic conditions).

Example Reaction:
C11H14BrF+NaSCH3C11H14F-SCH3+NaBr\text{C}_{11}\text{H}_{14}\text{BrF} + \text{NaSCH}_3 \rightarrow \text{C}_{11}\text{H}_{14}\text{F-SCH}_3 + \text{NaBr}
This reactivity underpins its use in synthesizing bioactive molecules.

Pharmaceutical Applications

  • Anticancer Agents: Bromopropyl derivatives serve as alkylating agents in DNA-targeting drugs.

  • Antimicrobials: Fluorine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria.

  • Neurological Drugs: Ethyl and fluorine groups modulate blood-brain barrier permeability.

Materials Science

  • Liquid Crystals: Fluorinated aromatics enhance thermal stability and dielectric anisotropy.

  • Polymer Additives: Bromine acts as a flame retardant in polystyrene derivatives.

Comparative Analysis with Structural Analogs

Positional Isomerism

  • 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene: Fluorine at the 5-position alters electronic effects, reducing electrophilic substitution rates compared to the 4-fluoro isomer.

  • 1-(3-Bromopropyl)-2-methyl-4-fluorobenzene: Methyl substitution decreases steric hindrance, enhancing reaction kinetics.

Table 3: Reactivity Comparison of Halogenated Analogs

CompoundRelative Reactivity (Nucleophilic Substitution)
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene1.0 (baseline)
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene0.7
1-(3-Bromopropyl)-2-methyl-4-fluorobenzene1.2

Recent Research and Future Directions

Bioconjugation Strategies

The bromine atom enables site-specific protein modification via thiol- or amine-based linkages, a burgeoning area in antibody-drug conjugate (ADC) development.

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